Lipophilicity (XLogP3-AA) Comparison: 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine vs. Unsubstituted Cyclohexyl Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3.7) compared to its unsubstituted cyclohexyl analog, N-(thiophen-2-ylmethyl)cyclohexanamine, which has an XLogP3-AA value of 3.0 [1]. This difference is attributed to the presence of the two methyl groups on the cyclohexane ring. The increased lipophilicity suggests potentially enhanced membrane permeability and altered tissue distribution profiles, which are critical considerations in lead optimization for CNS-active or intracellular-targeting compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)cyclohexanamine (CAS 51305-86-3): 3.0 |
| Quantified Difference | +0.7 log units (approx. 5-fold increase in octanol-water partition coefficient) |
| Conditions | Computed property based on atom-type contributions and structural features (PubChem XLogP3 algorithm). |
Why This Matters
A higher XLogP3-AA value predicts greater membrane permeability and potential CNS penetration, which directly influences compound selection for neurological or intracellular target applications.
- [1] PubChem. (2026). 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: XLogP3-AA Property. CID 17604400. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
